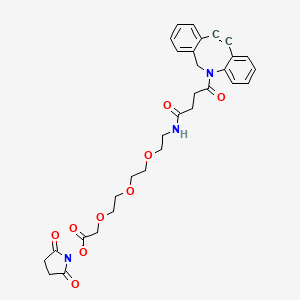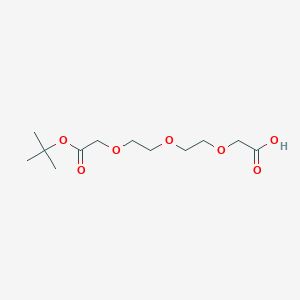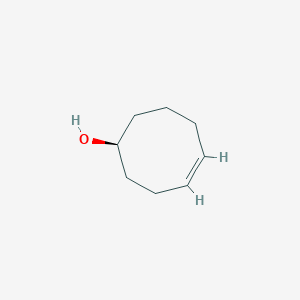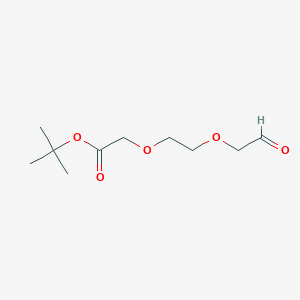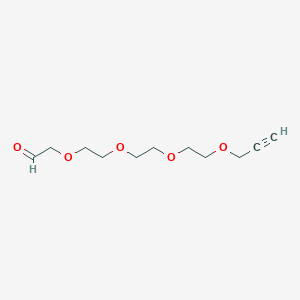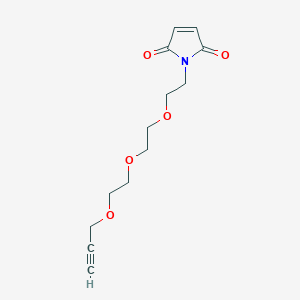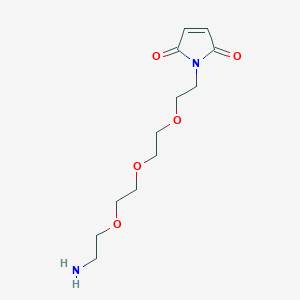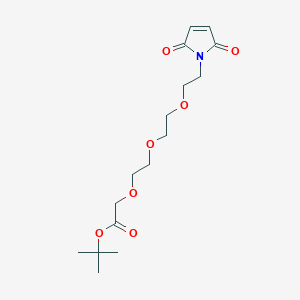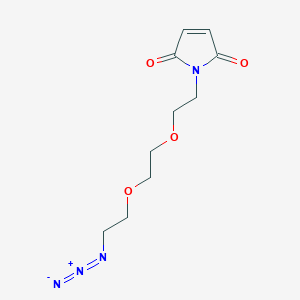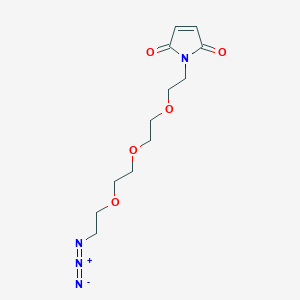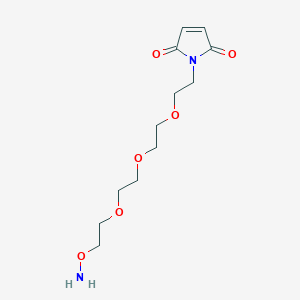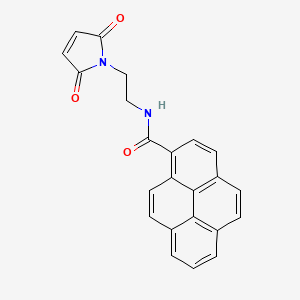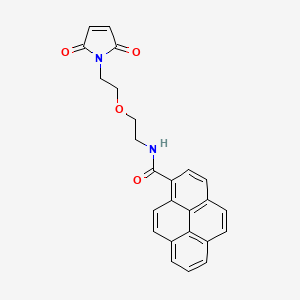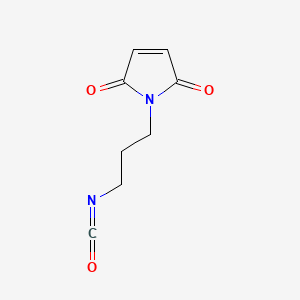
1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione is a specialized organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione typically involves multi-step reactions. One common method includes the reaction of 3-aminopropyltrialkoxysilane with dimethyl carbonate or diethyl carbonate under controlled conditions. This method requires precise temperature and pressure control, as well as the use of specific catalysts to promote the reaction without decomposing intermediate products .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-efficiency reactors and advanced distillation techniques to ensure high purity and yield. For instance, a method involving the reaction of 3-chloropropyl trialkoxy silane with urea and ammonium salt at elevated temperatures has been reported. This method includes steps such as heating, stirring, and vacuum rectification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles like amines and alcohols to form urethanes and urea derivatives.
Thiol-Isocyanate Click Reaction: Forms thiourethane linkages through nucleophilic addition of thiols to the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines as catalysts, dimethyl carbonate, diethyl carbonate, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions include urethanes, urea derivatives, and thiourethane linkages, which are crucial for applications in polymers and coatings .
Applications De Recherche Scientifique
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to improve the adhesive properties of polymers and resins.
Biology: Employed in the functionalization of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-(3-isocyanatopropyl)-1H-pyrrole-2,5-dione involves its reactivity with nucleophiles, leading to the formation of stable linkages such as urethanes and thiourethanes. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The compound’s molecular targets include various functional groups on polymers and biomolecules, enabling its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar in structure and reactivity, used in surface modification and as a coupling agent.
(3-Isocyanatopropyl)dimethylchlorosilane: Another isocyanate-containing organosilane with applications in immobilizing compounds.
Uniqueness
1-(3-Isocyanatopropyl)-1H-pyrrole-2,5-dione stands out due to its unique pyrrole-2,5-dione structure, which imparts distinct reactivity and stability. This makes it particularly suitable for applications requiring robust and durable materials .
Propriétés
IUPAC Name |
1-(3-isocyanatopropyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-9-4-1-5-10-7(12)2-3-8(10)13/h2-3H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZNMORQHMUSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
